N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]adamantane-1-carboxamide
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Overview
Description
N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]adamantane-1-carboxamide is a complex organic compound that features a unique combination of a carbazole moiety and an adamantane structure Carbazole derivatives are known for their excellent optoelectronic properties, while adamantane derivatives are recognized for their stability and rigidity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]adamantane-1-carboxamide typically involves the following steps:
Formation of the Carbazole Moiety: The carbazole structure can be synthesized through various methods, including the Buchwald-Hartwig amination or the Pictet-Spengler reaction.
Attachment of the Adamantane Group: The adamantane group is introduced through a nucleophilic substitution reaction, where a suitable adamantane derivative reacts with the carbazole intermediate.
Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide bond, typically achieved through the reaction of the carbazole-adamantane intermediate with an appropriate carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrocarbazole derivatives.
Substitution: The adamantane group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Carbazole-3,6-dione derivatives.
Reduction: Tetrahydrocarbazole derivatives.
Substitution: Various substituted adamantane derivatives.
Scientific Research Applications
N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]adamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to cross biological membranes.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The adamantane group enhances the compound’s stability and facilitates its transport across cell membranes. The combined effects of these interactions can lead to various biological outcomes, depending on the specific context and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
- 6,7,8,9-tetrahydro-2-methyl-5H-pyrido[3,2-b]indole
- N-(6R)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide
Uniqueness
N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]adamantane-1-carboxamide is unique due to its combination of a carbazole moiety and an adamantane structure. This dual functionality provides a balance of optoelectronic properties and structural stability, making it a versatile compound for various applications. The presence of the adamantane group also enhances its ability to cross biological membranes, potentially increasing its efficacy in biomedical applications.
Properties
IUPAC Name |
N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O/c27-23(24-11-16-7-17(12-24)9-18(8-16)13-24)25-14-15-5-6-22-20(10-15)19-3-1-2-4-21(19)26-22/h5-6,10,16-18,26H,1-4,7-9,11-14H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCYKRYTUNZNBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C45CC6CC(C4)CC(C6)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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